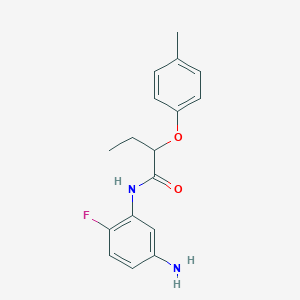

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide

Description

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 5-amino-2-fluorophenyl group and a 4-methylphenoxy moiety. Its fluorine atom and amino group may enhance bioavailability and target binding compared to non-fluorinated or non-amino-substituted analogs .

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-(4-methylphenoxy)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2/c1-3-16(22-13-7-4-11(2)5-8-13)17(21)20-15-10-12(19)6-9-14(15)18/h4-10,16H,3,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGWAQNJCWOGGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide typically involves multi-step organic reactions. One possible synthetic route could include:

Nitration and Reduction: Starting with 2-fluoroaniline, nitration followed by reduction can introduce the amino group at the desired position.

Ether Formation: The phenol group of 4-methylphenol can be reacted with a suitable halogenated butanoic acid derivative to form the ether linkage.

Amide Formation: Finally, the amine group can be coupled with the carboxylic acid derivative to form the amide bond under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The compound can be reduced to modify the amide or aromatic rings.

Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups in place of fluorine.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, such as:

- Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.

- Reduction : The compound can be reduced to yield corresponding amines or alcohols.

- Substitution : The fluorine atom can be replaced with other nucleophiles under specific conditions.

These reactions are essential for developing new compounds with potential applications in pharmaceuticals and materials science.

Biology

This compound is being investigated for its potential as a biochemical probe to study enzyme interactions. The amino group allows for hydrogen bonding with biological macromolecules, while the fluorine enhances binding affinity. This compound's ability to modulate various biochemical pathways makes it a candidate for studying cellular processes and disease mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties, including:

- Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines, potentially leading to novel cancer therapies.

Industry

This compound is also utilized in developing specialty chemicals and advanced materials. Its unique properties can contribute to creating innovative products in various industrial applications.

Case Study 1: Antimicrobial Activity

A study highlighted the potential antimicrobial properties of this compound against specific bacterial strains. The compound demonstrated significant inhibitory effects, suggesting its utility in developing new antimicrobial agents.

Case Study 2: Enzyme Interaction Studies

Research involving this compound as a biochemical probe revealed its ability to interact with specific enzymes. These interactions were characterized using kinetic studies, providing insights into how modifications of the compound could enhance its efficacy as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Research Implications and Limitations

Key research gaps include:

- Pharmacokinetics: No data on absorption, distribution, or metabolism.

- Efficacy: Unknown IC50 values or in vivo activity.

- Safety : Toxicity profiles unverified.

Further studies should prioritize synthesizing the target compound and benchmarking it against the analogs discussed.

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide is a synthetic organic compound with potential therapeutic applications. It belongs to a class of compounds characterized by their diverse biological activities, including anti-inflammatory and anticancer properties. This article provides a comprehensive review of the biological activity of this compound, focusing on its mechanism of action, biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, with a molecular weight of 298.38 g/mol. The compound features an amino group, a fluorine atom, and a phenoxy group attached to a butanamide backbone, which contributes to its unique biological properties.

Molecular Targets

This compound interacts with specific enzymes and receptors, influencing various biochemical pathways. The primary molecular targets include:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It may bind to receptors that modulate cellular signaling, particularly those involved in inflammation and cell proliferation.

Biological Pathways

The compound has been shown to modulate key signaling pathways associated with inflammatory responses, such as:

- NF-κB Pathway : Inhibition of this pathway can lead to reduced expression of pro-inflammatory cytokines.

- STAT3 Pathway : The compound may also affect STAT3 phosphorylation, which is crucial in regulating immune responses.

Anti-inflammatory Effects

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that the compound effectively reduces the expression of inflammatory cytokines such as IL-1β and TNF-α.

| Study | Method | Findings |

|---|---|---|

| Study 1 | In vitro | Significant reduction in IL-1β mRNA expression in treated cells. |

| Study 2 | In vivo | Decreased levels of ALT and AST in LPS-induced inflammation models. |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It shows promise in inhibiting cancer cell proliferation through its action on the aryl hydrocarbon receptor (AhR).

| Study | Cell Line | Activity |

|---|---|---|

| Study 3 | MCF-7 (Breast Cancer) | High-affinity ligand; inhibits growth |

| Study 4 | H4IIEC3 (Liver Cells) | Induces CYP1A1 RNA expression |

Case Study 1: In Vivo Anti-inflammatory Activity

A study evaluated the effects of this compound in an animal model of acute inflammation induced by lipopolysaccharide (LPS). The results indicated:

- Significant reduction in serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

- No observed hepatotoxicity , as indicated by normal ALT and AST levels compared to control groups.

Case Study 2: Anticancer Efficacy

In another study focusing on cancer cell lines, the compound was tested for its ability to inhibit proliferation. The findings included:

- A dose-dependent inhibition of cell growth in MCF-7 cells.

- Activation of AhR signaling pathways correlating with reduced tumorigenic potential.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(5-Amino-2-fluorophenyl)-2-(4-methylphenoxy)-butanamide, and how do they influence its physicochemical properties?

- The compound contains an aromatic amino group (enabling hydrogen bonding), a fluorine atom (enhancing binding affinity and metabolic stability), and a 4-methylphenoxy group (increasing lipophilicity). These features collectively improve bioavailability and target engagement. Polar surface area calculations and logP values should be used to predict solubility and membrane permeability .

Q. What synthetic routes are commonly employed for This compound, and how can reaction yields be optimized?

- Synthesis typically involves amide coupling between 5-amino-2-fluorophenylamine and 2-(4-methylphenoxy)butanoic acid derivatives. Optimizing reaction conditions (e.g., using coupling agents like EDC/HOBt, polar aprotic solvents, and controlled temperatures) improves yields. Intermediate purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Use HPLC (with UV detection at λ = 254 nm) for purity assessment, NMR (¹H/¹³C) for structural confirmation, and HRMS for molecular weight validation. Differential Scanning Calorimetry (DSC) can further assess crystallinity and thermal stability .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or radiometric) targeting kinases or receptors. Cell viability assays (MTT or resazurin) in relevant cell lines can screen for cytotoxicity or antiproliferative effects. Dose-response curves (IC₅₀ calculations) should be generated using triplicate measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Synthesize analogs with variations in the fluorophenyl (e.g., chloro/methoxy substitutions), phenoxy (e.g., halogenated or bulky groups), or amide linker regions. Test these analogs in parallel using standardized assays (e.g., kinase panels or cellular uptake studies) to identify critical pharmacophores. Computational QSAR models can prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Standardize assay protocols (e.g., ATP concentrations in kinase assays, cell passage numbers) to minimize variability. Perform meta-analyses of published data using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can computational methods predict the compound’s interaction with novel biological targets?

- Use molecular docking (AutoDock Vina or Schrödinger) to model binding poses in target proteins (e.g., kinases or GPCRs). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Follow up with in vitro surface plasmon resonance (SPR) to measure dissociation constants (KD) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Employ knockdown/knockout models (CRISPR/Cas9) of putative targets to confirm functional dependency. Use phosphoproteomics or RNA-seq to identify downstream signaling pathways. Cross-validate with in vivo pharmacokinetic studies (plasma half-life, tissue distribution) in rodent models .

Methodological Guidelines

- For Synthesis Optimization :

- Track reaction progress with TLC/HPLC. Use Design of Experiments (DoE) to systematically vary temperature, solvent, and stoichiometry.

- For Data Contradictions :

- Replicate experiments in independent labs with blinded samples. Use standardized positive/negative controls (e.g., known inhibitors) to calibrate assays.

- For Target Identification :

- Combine affinity chromatography (bait proteins) with mass spectrometry-based proteomics to map interactomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.